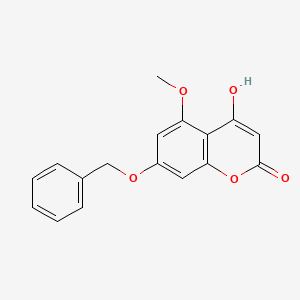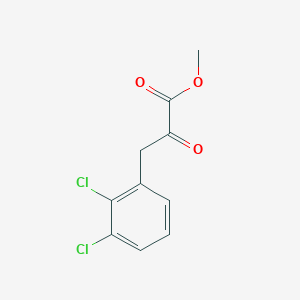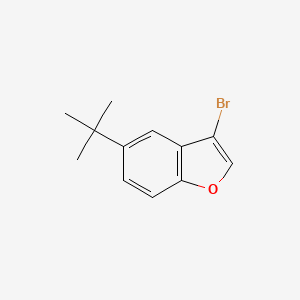
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin.
Benzyloxy Substitution:
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base like potassium carbonate.
Final Coumarin Formation: The final step involves the cyclization of the intermediate compounds to form the coumarin core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the coumarin ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and phenolic derivatives, each with distinct chemical and biological properties.
科学的研究の応用
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their anticancer, antimicrobial, and antioxidant activities.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
作用機序
The mechanism of action of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters like dopamine . This inhibition is crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
類似化合物との比較
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds also exhibit inhibitory activity against monoamine oxidase and cholinesterases.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These derivatives are potent and selective inhibitors of monoamine oxidase B.
Uniqueness
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy, hydroxy, and methoxy groups allows for diverse functionalization and potential therapeutic applications.
特性
分子式 |
C17H14O5 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3 |
InChIキー |
ADDLDUFNOLHFSU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)







![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
